Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It displays nanomolar affinity for animal and human V1b receptors, showing much lower affinity for V1a, V2, and oxytocin receptors. In vitro, SSR149415 acts as a full antagonist, effectively inhibiting arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing rat or human V1b receptors. []
Compound Description: BAK4-51 exhibits high affinity for the dopamine D3 receptor (D3R) and selectivity over the D2 receptor. This compound shows potential as a therapeutic agent for substance use disorders by selectively targeting D3Rs. []
Relevance: BAK4-51 shares a crucial structural feature with N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide: the presence of a 4-arylpiperazine-1-carboxamide moiety attached to an indole ring system. Both compounds also feature a methoxy group on the aryl ring of this shared moiety. The primary structural difference lies in the linker between the indole and piperazine carboxamide groups, with BAK4-51 having a butyl chain and the target compound having a 2-methoxyethyl linker. This similarity highlights a potential trend in structure-activity relationships for compounds targeting dopamine receptors, especially D3R. []
N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides
Compound Description: This series of compounds displays high selectivity for dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs), with some exhibiting over 1000-fold selectivity. They hold potential for treating D3R-related disorders. Studies with chimeric receptors identified the second extracellular loop of D3R as crucial for their binding selectivity. Further research showed that replacing the carboxamide linker with an amine group significantly decreased D3R binding affinity and selectivity. []
Relevance: This series shares the 4-arylpiperazine-1-carboxamide moiety linked to an aromatic system with N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide. While the target compound incorporates an indole ring, this series utilizes various arylcarboxamides. Despite this difference, the shared 4-arylpiperazine-1-carboxamide moiety suggests these compounds might share a similar binding mode, particularly at the D3R. The research on this series, particularly the impact of the carboxamide linker on D3R selectivity, provides valuable insights into the structure-activity relationship of the target compound and its potential interaction with dopamine receptors. []
Compound Description: SAB378 acts as a peripherally restricted agonist for both cannabinoid CB1 and CB2 receptors. It effectively slows down gastrointestinal motility, mediated through peripheral CB1 receptors, without affecting locomotor activity. Studies show that SAB378 did not demonstrate effectiveness in reducing inflammation in experimental colitis models. This suggests that stimulating peripheral cannabinoid receptors alone might not be sufficient for mediating the anti-inflammatory effects of cannabinoids. []
Relevance: Although structurally distinct from N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, SAB378 offers a valuable point of comparison. The research on SAB378 highlights the importance of peripherally restricted CB1 agonists in modulating gastrointestinal motility, offering insights into potential therapeutic applications for managing gastrointestinal disorders. While the target compound's structure suggests potential interactions with serotonin receptors, investigating its potential activity at cannabinoid receptors, particularly CB1, could provide a comprehensive understanding of its pharmacological profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.